3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline
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Description
3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline is a chemical compound with the IUPAC name N-(3,5-dichlorophenyl)-1-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methanimine . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly provided in the retrieved sources .Scientific Research Applications
1. Optical Properties and Material Synthesis
A study by Shili et al. (2020) explored the synthesis and optical properties of organic materials with donor-acceptor systems similar to 3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline. These compounds were characterized using various techniques like X-ray diffraction, NMR spectroscopy, and UV-absorption spectroscopy, indicating their potential in material science for optical applications (Shili et al., 2020).
2. Polymer Science and Refractive Indices
In polymer science, Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices using benzidines similar to the specified compound. These materials demonstrated good thermomechanical stabilities and potential for use in applications requiring transparent materials with specific optical properties (Tapaswi et al., 2015).
3. Electropolymerization and Electrochromic Materials
Li et al. (2017) investigated the electropolymerization of donor-acceptor systems containing nitrotriphenylamine units, showing properties like high coloration efficiencies and fast switching speeds in the near-infrared region. These findings highlight the potential of such compounds in electrochromic applications (Li et al., 2017).
4. Drug-Metabolizing Enzymes Induction
Kimura et al. (1983) conducted a study on 3,5-dichlorophenyl methyl sulfide and its metabolites, revealing their role in increasing the activity of drug-metabolizing enzymes in rat liver microsomes. This research provides insights into the biological interactions of similar chlorinated compounds (Kimura et al., 1983).
5. Corrosion Inhibition
Daoud et al. (2014) studied the inhibition of corrosion in mild steel by synthesized Schiff bases, demonstrating their effectiveness as corrosion inhibitors. This suggests the utility of related compounds in protecting metals from corrosion (Daoud et al., 2014).
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c1-13-2-5-19(6-3-13)27-20-7-4-18(24(25)26)8-14(20)12-23-17-10-15(21)9-16(22)11-17/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORQAJWXJDMMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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